LogP Differentiation: Pentyloxy Chain Confers Intermediate Lipophilicity vs. Shorter/Longer Homologs
The predicted ACD/LogP for 4-oxo-4-[4-(pentyloxy)phenyl]butanoic acid is 3.49, representing a 1.07 log unit increase relative to the propoxy (C3) analog and a 0.20 log unit decrease relative to the hexyloxy (C6) analog . This positions the pentyloxy chain within the optimal lipophilicity range (LogP 3-5) for many central nervous system (CNS) and intracellular targets, whereas shorter chains (
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.49 (ACD/LogP) |
| Comparator Or Baseline | Propoxy analog (C3): 2.42; Hexyloxy analog (C6): ~3.69 (KOWWIN estimate) |
| Quantified Difference | +1.07 vs. propoxy; -0.20 vs. hexyloxy |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; KOWWIN v1.67 estimate. |
Why This Matters
Lipophilicity governs membrane permeability and nonspecific binding; selecting the pentyloxy analog ensures reproducible partitioning behavior that cannot be achieved with propoxy or hexyloxy alternatives.
- [1] M. J. Waring. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
